4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline
CAS No.: 99010-64-7
VCID: VC0194715
Molecular Formula: C14H14ClN3
Molecular Weight: 259.73 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline - 99010-64-7](/images/no_structure.jpg)
Description | 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline is a chemical compound with a molecular formula of C₁₄H₁₄ClN₃ and a molecular weight of 259.73 g/mol . It is also known by other names, including Imiquimod Related Compound C and Desamino Chloroimiquimod . The compound has been investigated for its uses as a photosynthetic activator in weed science and pest control . Research indicates it can enhance the growth rate of crops like wheat, soybean, and oilseed . Additionally, it acts as an effective herbicide by preventing weeds from producing chlorophyll, thus inhibiting their photosynthesis . Desamino Chloroimiquimod is also recognized as a pharmacologically active compound related to Imiquimod, which is an immune response modifier . Studies have shown that it stimulates the production of Interferon-alpha . In terms of its physical properties, 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline is a solid with a melting point of 139-140 °C and a predicted boiling point of 427.5±48.0 °C . It is sparingly soluble in chloroform and slightly soluble in methanol . The synthesis of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline involves reacting 2-chloro-N4-(2-methylpropyl)-3,4-quinolinediamine with triethylorthoformate . This reaction is conducted at high temperatures, followed by a series of steps involving hydrochloric acid and sodium hydroxide to yield the final product . Another similar chemical compound is 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline-2-methanol benzoate ester, which has the CAS number 1227253-82-8 and the formula C22H20ClN3O2 . |
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CAS No. | 99010-64-7 |
Product Name | 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline |
Molecular Formula | C14H14ClN3 |
Molecular Weight | 259.73 g/mol |
IUPAC Name | 4-chloro-1-(2-methylpropyl)imidazo[4,5-c]quinoline |
Standard InChI | InChI=1S/C14H14ClN3/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15/h3-6,8-9H,7H2,1-2H3 |
Standard InChIKey | RRCWSLBKLVBFQD-UHFFFAOYSA-N |
SMILES | CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2Cl |
Canonical SMILES | CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2Cl |
Appearance | Solid |
Purity | > 95% |
Synonyms | 4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline, NSC 672965 |
PubChem Compound | 383961 |
Last Modified | Aug 15 2023 |
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